molecular formula C25H22N2O7 B3935428 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B3935428
M. Wt: 462.4 g/mol
InChI Key: UJRCGSUNSKWWKQ-UHFFFAOYSA-N
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Description

The compound “2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate” is a structurally complex ester derivative featuring two key moieties:

Benzoate ester backbone: The benzoate group is substituted at the 3-position with a 4-methyl-1,3-dioxo-isoindolyl group, which introduces a bicyclic, partially saturated heterocycle with two ketone functionalities.

Oxoethyl linker: The ester is linked via a 2-oxoethyl group to a 4-methyl-3-nitrophenyl aromatic ring, combining electron-withdrawing (nitro) and electron-donating (methyl) substituents.

However, specific biological data for this compound remain uncharacterized in the provided evidence.

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O7/c1-14-9-10-16(12-20(14)27(32)33)21(28)13-34-25(31)17-6-4-7-18(11-17)26-23(29)19-8-3-5-15(2)22(19)24(26)30/h3-7,9-12,15,19,22H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRCGSUNSKWWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of nitroaromatic esters with heterocyclic substituents. Below is a detailed comparison with structurally analogous compounds, supported by spectral, synthetic, and computational insights.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents Key Functional Groups Notable Properties
Target Compound C₂₄H₂₁N₃O₇ 4-methyl-3-nitrophenyl; 3-(4-methyl-1,3-dioxo-isoindol-2-yl) Benzoate ester, nitro, dioxo isoindole High steric hindrance due to methyl and isoindole groups; moderate lipophilicity
2-{4-nitrophenyl}-2-oxoethyl 4-(5-methyl-1,3-dioxo-isoindol-2-yl)benzoate (355394-74-0) C₂₄H₂₂N₂O₇ 4-nitrophenyl; 4-(5-methyl-1,3-dioxo-isoindol-2-yl) Benzoate ester, nitro, dioxo isoindole Reduced steric bulk compared to target; nitro at para position enhances reactivity
2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-isoindol-2-yl)acetate (6436-79-9) C₁₈H₁₅ClN₂O₇ 4-chloro-3-nitrophenyl; acetate-linked 1,3-dioxo-isoindol-2-yl Acetate ester, chloro, nitro, dioxo isoindole Higher lipophilicity (Cl substituent); acetate may confer metabolic instability
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate (732274-51-0) C₂₃H₂₁N₃O₃ Dihydroindolyl; indol-3-yl butanoate Butanoate ester, indole Indole moieties suggest CNS activity; lacks nitro group, reducing redox potential

Key Differences and Implications

Substituent Position and Reactivity: The target compound’s 3-nitro-4-methylphenyl group (meta-nitro, para-methyl) contrasts with the 4-nitro analog in CAS 355394-74-0 . The 4-methyl-1,3-dioxo-isoindolyl group in the target introduces steric bulk and hydrogen-bonding capacity absent in the indole-based compound (CAS 732274-51-0) .

Ester Linkage and Stability: Benzoate esters (target and CAS 355394-74-0) are generally more hydrolytically stable than acetate (CAS 6436-79-9) or butanoate (CAS 732274-51-0) esters, as evidenced by IR spectral data in .

Electronic Effects: The chloro substituent in CAS 6436-79-9 increases lipophilicity and may enhance membrane permeability compared to the methyl group in the target.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

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